molecular formula C10H18ClNO3 B13509216 Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride

Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride

Cat. No.: B13509216
M. Wt: 235.71 g/mol
InChI Key: QPYPSULRDITOIN-UHFFFAOYSA-N
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Description

Methyl6-(aminomethyl)-5-oxaspiro[34]octane-2-carboxylatehydrochloride is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride can be achieved through multiple synthetic routes. One common approach involves the annulation of a cyclopentane ring and a four-membered ring. This method employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as 2-azaspiro[3.4]octane and 2-oxa-5-azaspiro[3.4]octane .

Uniqueness

Methyl6-(aminomethyl)-5-oxaspiro[34]octane-2-carboxylatehydrochloride is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

methyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-13-9(12)7-4-10(5-7)3-2-8(6-11)14-10;/h7-8H,2-6,11H2,1H3;1H

InChI Key

QPYPSULRDITOIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(C1)CCC(O2)CN.Cl

Origin of Product

United States

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